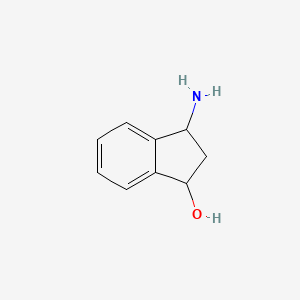

3-amino-2,3-dihydro-1H-inden-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVIGUZMXLBANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403672-07-1 | |

| Record name | 3-amino-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 2,3 Dihydro 1h Inden 1 Ol

Established Synthetic Pathways for 3-amino-2,3-dihydro-1H-inden-1-ol

The foundational approach to synthesizing this compound often begins with the corresponding 3-amino-1-indanone (B39768). A common and straightforward method involves the reduction of the ketone functionality. For instance, the reduction of 3-amino-1-indanone using sodium borohydride (B1222165) (NaBH₄) yields a racemic mixture of the cis and trans diastereomers of this compound. whiterose.ac.uknumberanalytics.commasterorganicchemistry.com This method, while efficient in achieving the reduction, lacks stereoselectivity, necessitating further resolution or the use of more advanced, stereoselective techniques to isolate specific isomers. whiterose.ac.uk

Another established route involves the use of 2-indolylmethyl acetates which, under basic conditions, can react with α-amino acid methyl esters. This sequence proceeds through a highly reactive 2-alkylideneindolenine intermediate, followed by a Michael-type addition and subsequent intramolecular cyclization to form related heterocyclic structures. nih.gov While not a direct synthesis of the title compound, this methodology highlights the versatility of indole-based precursors in accessing complex nitrogen-containing fused ring systems.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving high levels of enantiomeric and diastereomeric purity is crucial for the biological application of this compound. To this end, several advanced synthetic strategies have been developed.

Asymmetric Reduction Strategies (e.g., NaBH₄-mediated reductions)

While simple sodium borohydride reduction of 3-amino-1-indanone leads to a mixture of stereoisomers, modifications to this approach can induce stereoselectivity. whiterose.ac.uknumberanalytics.commasterorganicchemistry.com The stereochemical outcome of NaBH₄ reductions can be influenced by the reaction conditions, such as the solvent and temperature. numberanalytics.com For instance, the reduction of a ketone with NaBH₄ can yield a specific stereoisomer of the alcohol product depending on these parameters. numberanalytics.com The mechanism involves the nucleophilic attack of the borohydride ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to the alcohol. numberanalytics.com

More sophisticated methods for asymmetric reduction involve the use of chiral reducing agents or catalysts. These can selectively deliver a hydride to one face of the carbonyl group, leading to an excess of one enantiomer.

Chiral Catalyst and Auxiliary Approaches (e.g., (R,R)-Ts-DENEB-mediated synthesis)

A highly effective method for achieving both high diastereoselectivity and enantioselectivity is through asymmetric transfer hydrogenation (ATH) using chiral catalysts. nih.gov The (R,R)-Ts-DENEB catalyst, an oxo-tethered ruthenium complex, has proven to be particularly efficient in the kinetic resolution of racemic 3-aryl-1-indanones. nih.govtakasago.com This process, typically carried out at room temperature using a mixture of formic acid and triethylamine (B128534) as the hydrogen source, can produce near-equal amounts of the corresponding cis-3-arylindanols and unreacted 3-arylindanones, both with excellent levels of diastereo- and enantioselectivity. nih.gov

The (R,R)-Ts-DENEB catalyst functions as a bifunctional catalyst, facilitating both asymmetric transfer hydrogenation and H₂ hydrogenation. sigmaaldrich.com Its structure, featuring a chiral N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN) ligand, creates a well-defined chiral environment that dictates the stereochemical outcome of the reduction. researchgate.net

| Catalyst | Application | Stereoselectivity | Reference |

| (R,R)-Ts-DENEB | Asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones | High dr and ee for cis-3-arylindanols and unreacted indanones | nih.gov |

Chemoenzymatic Synthetic Routes for Stereoisomer Production

Strategic Use of Protecting Groups in this compound Synthesis

The presence of the amino group in the precursor, 3-amino-1-indanone, often necessitates the use of protecting groups to prevent undesired side reactions during the reduction of the ketone. libretexts.org The amino group is susceptible to reaction with a variety of reagents, and its protection ensures that the chemical transformation occurs selectively at the desired functional group. libretexts.org

Common protecting groups for amines include acyl groups and carbamates. libretexts.org For example, the tert-butoxycarbonyl (Boc) group is widely used. ug.edu.plnih.gov It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). ug.edu.pl The choice of protecting group is critical and must be compatible with the subsequent reaction conditions and easily removable without affecting the newly formed chiral center at the alcohol.

| Protecting Group | Introduction Reagent | Removal Conditions | Reference |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) | ug.edu.pl |

| Benzyl (Bn) | Benzyl bromide (basic) or Benzyl alcohol (acidic) | HF | ug.edu.pl |

| Trityl (Trt) | Trityl chloride (basic) | 1% TFA | ug.edu.pl |

Mechanistic Investigations of Key Synthetic Steps

The mechanism of the asymmetric transfer hydrogenation catalyzed by Ru(II)/N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN) complexes, such as Ts-DENEB, has been a subject of study. researchgate.net The reaction is believed to proceed through a concerted mechanism where the hydride from the hydrogen source and a proton from the amine ligand are transferred to the ketone substrate within the coordination sphere of the ruthenium catalyst. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess. nih.gov

In the case of the (R,R)-Ts-DENEB catalyzed kinetic resolution of 3-aryl-1-indanones, the catalyst preferentially reduces one enantiomer of the racemic starting material, leaving the other enantiomer unreacted. nih.gov This results in the formation of a highly enantioenriched alcohol and the recovery of the unreacted ketone with high enantiomeric excess. nih.gov The efficiency of this kinetic resolution is a testament to the high degree of stereochemical control exerted by the chiral catalyst.

Chemical Transformations and Derivatization Strategies of 3 Amino 2,3 Dihydro 1h Inden 1 Ol

Selective Functionalization at Amino and Hydroxyl Groups

The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the 3-amino-2,3-dihydro-1H-inden-1-ol scaffold allows for selective chemical reactions at these sites. This selectivity is crucial for the synthesis of well-defined derivatives.

One common strategy involves the selective N-acetylation of the amino group. For instance, the use of immobilized lipase (B570770) B from Candida antarctica has demonstrated high enantiomeric excess in the N-acetylation of (1S,2R)-1-amino-2-indanol when employing ethyl acetate (B1210297) as the acyl donor. researchgate.net This enzymatic approach offers a green and efficient alternative to traditional chemical methods.

The hydroxyl group can also be selectively targeted. For example, in the synthesis of chiral oxazolidinone derivatives, the hydroxyl group of cis-1-amino-2-hydroxyindan reacts to form boron enolates, which then participate in highly enantioselective aldol (B89426) reactions. researchgate.net

The differential reactivity of the amino and hydroxyl groups enables the stepwise introduction of various functionalities, leading to a diverse array of derivatives with specific steric and electronic properties.

Modifications of the Indane Core Structure of this compound

Modifications to the indane core of this compound can significantly alter its properties and applications. These modifications can involve functionalization of the aromatic ring or alterations to the five-membered ring.

A key precursor for many indane-based structures is indane-1,3-dione. nih.gov This compound can be synthesized through methods like the nucleophilic addition of alkyl acetate to dialkyl phthalate, followed by hydrolysis and decarboxylation. nih.gov The indane-1,3-dione core itself can undergo various chemical engineering strategies, including functionalization at the ketone groups, the aromatic ring, and the active methylene (B1212753) group. nih.gov For instance, Knoevenagel condensation reactions with malononitrile (B47326) can be used to introduce cyano groups at the ketone positions, enhancing the electron-accepting properties of the molecule. nih.gov

Furthermore, the aromatic ring of the indane structure can be functionalized to introduce substituents that modulate the electronic and steric characteristics of the molecule. These modifications are instrumental in fine-tuning the properties of ligands and other complex structures derived from the this compound core.

Preparation of Salts and Co-crystals of this compound (e.g., hydrochloride salts)

The basic nature of the amino group in this compound allows for the straightforward formation of acid addition salts. The preparation of hydrochloride salts is a common practice to improve the compound's stability, solubility, and handling characteristics. These salts are typically formed by treating a solution of the free base with hydrochloric acid.

Beyond simple salt formation, the ability of the amino and hydroxyl groups to participate in hydrogen bonding makes this compound an excellent candidate for the formation of co-crystals. Co-crystallization with various co-formers can lead to new solid-state forms with modified physicochemical properties, such as melting point, dissolution rate, and bioavailability. While specific studies on co-crystals of this compound are not extensively detailed in the provided search results, the principles of crystal engineering suggest this as a viable strategy for property modulation.

Utility of this compound as a Chiral Building Block in Complex Molecule Synthesis

The chiral nature of this compound, particularly its various stereoisomers like (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, makes it a valuable chiral building block in asymmetric synthesis. researchgate.netbldpharm.com Chiral amino alcohols are crucial components in the synthesis of numerous complex organic molecules, including pharmaceuticals and natural products. nih.gov

For example, optically active amino alcohols derived from the indane scaffold have been utilized as ligands in the enantioselective borane (B79455) reduction of ketones. researchgate.net Boron enolates derived from optically active oxazolidinone derivatives of cis-1-amino-2-hydroxyindan have been shown to react with various aldehydes to produce aldol products with high enantioselectivity. researchgate.net

The rigid conformational structure of the indane ring system provides a well-defined stereochemical environment, which is often essential for achieving high levels of stereocontrol in chemical reactions. This makes derivatives of this compound attractive for use as chiral auxiliaries or as starting materials for the synthesis of complex chiral targets.

Synthesis of Ligands and Complex Structures Incorporating the this compound Core

The this compound core is a privileged scaffold for the synthesis of a wide range of ligands for coordination chemistry and catalysis. The vicinal amino and hydroxyl groups can act as a bidentate ligand, chelating to metal centers.

A series of amino-alcohol ligands have been prepared through Mannich condensations involving various amine-containing starting materials and substituted phenols. digitellinc.com These ligands have been shown to react with a variety of metals, including biologically relevant metals, lanthanides, and group IV metals. digitellinc.com

Furthermore, new chiral auxiliaries, such as 7-alkyl substituted cis-1-amino-2-indanol derivatives, have been synthesized. researchgate.net These were prepared through a sequence involving a Diels-Alder reaction, asymmetric epoxidation, and a Ritter reaction. researchgate.net Such ligands have found application in asymmetric catalysis, for example, in the Michael addition of dimethyl malonate to α,β-unsaturated carbonyl compounds using a calcium chloride catalyst. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 Amino 2,3 Dihydro 1h Inden 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For 3-amino-2,3-dihydro-1H-inden-1-ol, ¹H NMR analysis provides critical information about the number of different types of protons, their chemical environments, and their spatial relationships through spin-spin coupling.

The protons on the aromatic ring are expected to appear as multiplets in the downfield region (typically δ 7.2-7.5 ppm). The protons attached to the stereocenters, H1 and H3, would give distinct signals. The proton at C1 (CH-OH) is anticipated to be a doublet or doublet of doublets, coupling with the adjacent methylene (B1212753) protons at C2. Similarly, the proton at C3 (CH-NH₂) would couple with the C2 protons. The diastereotopic methylene protons at the C2 position would likely appear as complex multiplets due to both geminal and vicinal coupling. The protons of the amine (NH₂) and hydroxyl (OH) groups often appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table represents theoretical predictions based on the molecular structure, as specific experimental data is not widely available in published literature.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (4H) | 7.2-7.5 | Multiplet | - |

| H1 (CH-OH) | ~5.2 | Doublet of Doublets | ~5-8 |

| H3 (CH-NH₂) | ~4.1 | Doublet of Doublets | ~5-8 |

| H2 (CH₂) | 2.5-3.0 | Multiplet | - |

| OH | Variable (Broad) | Singlet | - |

| NH₂ | Variable (Broad) | Singlet | - |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₁₁NO), the exact mass can be calculated to confirm its molecular formula.

Under electron ionization (EI), the molecule is expected to generate a molecular ion peak (M⁺). Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of a water molecule (H₂O) from the alcohol, loss of an amino group (NH₂), or cleavage of the cyclopentene (B43876) ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Source: Data predicted using computational methods.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 150.09134 | 128.8 |

| [M+Na]⁺ | 172.07328 | 137.2 |

| [M-H]⁻ | 148.07678 | 132.0 |

| [M+H-H₂O]⁺ | 132.08132 | 124.0 |

Chiral Chromatography for Enantiomeric Purity Assessment

Given that this compound is a chiral molecule, distinguishing between its enantiomers is crucial, particularly in pharmaceutical contexts. Chiral chromatography is the definitive method for separating and quantifying enantiomers, thus determining the enantiomeric excess (ee) or enantiomeric purity of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino alcohols, CSPs based on cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are commonly effective. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The detector, often a UV detector, quantifies the relative amounts of each enantiomer. While this is the standard method, specific application notes detailing the separation of this compound enantiomers are not readily found in scientific literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are complementary; a molecular vibration that is strong in IR is often weak in Raman, and vice versa.

For this compound, key functional groups include the hydroxyl (-OH), amino (-NH₂), aromatic ring (C=C), and aliphatic C-H bonds.

O-H and N-H Stretching: Broad bands are expected in the IR spectrum between 3200 and 3600 cm⁻¹ for the O-H and N-H stretching vibrations, often overlapping.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the five-membered ring appear below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically result in one or more bands in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O and C-N stretching vibrations are expected in the fingerprint region, approximately between 1050-1250 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad | Weak |

| N-H | Stretching | 3200-3500 | Medium, Broad | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Medium | Strong |

| Aliphatic C-H | Stretching | 2850-2960 | Medium-Strong | Medium-Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong | Strong |

| C-O | Stretching | 1050-1150 | Strong | Weak |

| C-N | Stretching | 1180-1250 | Medium | Weak |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive technique for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers if a suitable single crystal is analyzed.

To perform this analysis, a high-quality single crystal of an enantiomerically pure sample of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. The analysis yields an electron density map from which the positions of all non-hydrogen atoms can be determined. For determining the absolute configuration (e.g., differentiating between (1R, 3S) and (1S, 3R) isomers), the analysis of anomalous dispersion effects is necessary, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. To date, a crystal structure for this compound has not been deposited in public crystallographic databases.

Computational and Theoretical Studies on 3 Amino 2,3 Dihydro 1h Inden 1 Ol

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its reactivity and interactions. Methods like Density Functional Theory (DFT) are employed to model these characteristics.

Detailed quantum mechanical studies have been performed on the cis-isomer of 3-amino-2,3-dihydro-1H-inden-1-ol (also known as cis-3-aminoindan-1-ol) using DFT (B3LYP) and MP2 methods. researchgate.net These calculations are crucial for determining the distribution of electron density and identifying the most reactive sites within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis, as they represent the molecule's ability to donate and accept electrons, respectively. researchgate.net The energy difference between the HOMO and LUMO orbitals indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net

The analysis of these molecular orbitals reveals how charge is transferred during electronic excitation. researchgate.net Furthermore, the electrostatic potential, which is determined by the electronic density, is a key determinant of the molecule's properties. researchgate.net Theoretical calculations also allow for the prediction of various physicochemical properties.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C9H11NO | uni.lu |

| Monoisotopic Mass | 149.08406 Da | uni.lu |

| XlogP | 0.1 | uni.lu |

| HOMO-LUMO Gap | Data not publicly available; method-dependent | |

| Dipole Moment | Data not publicly available; conformer-dependent |

Molecular Dynamics Simulations and Conformational Analysis of this compound

The flexibility of the five-membered ring in this compound allows it to adopt multiple three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations and quantum chemical calculations are used to explore this conformational landscape and identify the most stable structures. researchgate.netresearchgate.net

A detailed conformational analysis of cis-3-aminoindan-1-ol revealed the existence of nine distinct conformational minima. researchgate.net These conformers can interchange through the puckering of the five-membered ring and the internal rotation of the hydroxyl (-OH) and amino (-NH2) groups. researchgate.net The relative stability of these conformers is critically influenced by the formation of intramolecular hydrogen bonds. researchgate.net

The most stable conformer is predominantly stabilized by a strong HN∙∙∙∙HO hydrogen bond. researchgate.net Other potential intramolecular interactions that influence conformational stability include OH∙∙∙∙π, NH∙∙∙∙π, and NH∙∙∙∙OH bonds. researchgate.net The existence and strength of these interactions are analyzed using techniques like Atoms-in-Molecule (AIM) theory, which examines electron density at specific points between atoms (bond critical points). researchgate.net MD simulations provide a dynamic view of these conformational changes over time, showing how the molecule explores different shapes in a solvated environment. nih.gov

| Feature | Description | Source |

|---|---|---|

| Number of Minima | Nine conformational minima identified based on relative energies. | researchgate.net |

| Primary Interconversion | Occurs via ring-puckering and rotation of -OH and -NH2 groups. | researchgate.net |

| Dominant Stabilizing Interaction | A strong intramolecular hydrogen bond of the HN∙∙∙∙HO type. | researchgate.net |

| Other Potential Interactions | OH∙∙∙∙π, NH∙∙∙∙π, NH∙∙∙∙OH. | researchgate.net |

Theoretical Studies of Reaction Mechanisms in Synthetic Pathways involving the Compound

Theoretical studies can elucidate the step-by-step mechanisms of chemical reactions, including identifying transition states and reactive intermediates. While specific computational studies on the synthesis of this compound are not widely published, the mechanisms for synthesizing related indole-containing structures have been investigated theoretically. nih.gov

For instance, the synthesis of N-fused indole (B1671886) derivatives can proceed through the in situ generation of highly reactive 2-alkylideneindolenine intermediates under basic conditions. nih.gov This is often followed by a Michael-type addition of a nucleophile—such as an α-amino acid ester—and subsequent intramolecular cyclization to form the final heterocyclic product. nih.gov Computational modeling of such a pathway would involve calculating the energy barriers for each step: the formation of the reactive intermediate, the nucleophilic attack, and the final ring-closure. These calculations help in understanding the feasibility of the reaction, predicting the major products, and optimizing reaction conditions.

Ligand-Receptor Interaction Modeling and Binding Affinity Predictions (e.g., with kinases and PDE4 enzymes)

Molecular docking and other computational methods are essential for predicting how a ligand like this compound might bind to a biological target, such as an enzyme. This is a key step in drug discovery.

Interaction with PDE4 Enzymes: Phosphodiesterase 4 (PDE4) is a critical enzyme in regulating inflammation, making it a significant drug target for conditions like psoriasis and COPD. plos.orgnih.gov PDE4 inhibitors work by preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory mediators. nih.gov The PDE4 family has four subtypes (A, B, C, D), and designing subtype-selective inhibitors is a current focus of research. nih.gov

Computational models of the PDE4 catalytic domain show a deep active site pocket where inhibitors bind. mdpi.com The binding is typically stabilized by a combination of interactions:

Hydrogen Bonding: With key residues in the active site that normally recognize the nucleotide substrate. mdpi.com

Hydrophobic Interactions: With nonpolar residues lining the binding pocket. mdpi.com

Metal-Coordinated Interactions: Often mediated by water molecules, with the metal ions (typically Mg²⁺ and Zn²⁺) essential for catalytic activity. mdpi.com

Molecular docking simulations can predict the binding pose and affinity of this compound or its derivatives within the PDE4 active site, guiding the design of more potent and selective inhibitors. plos.org

Interaction with Kinases: Kinases are another major class of drug targets. Scaffolds similar to the indane structure have been investigated as kinase inhibitors. For example, derivatives of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov Molecular docking studies for these compounds revealed key binding interactions within the kinase active site, and experimental validation showed high binding affinity (KD) in the nanomolar range. nih.gov This suggests that the indane core can be a suitable scaffold for developing kinase inhibitors.

| Target Enzyme | Key Interaction Types | Illustrative Residue Types | Source |

|---|---|---|---|

| PDE4 | Hydrogen Bonding, Hydrophobic Interactions, Water-mediated Metal Interactions | Glutamine, Aspartate, Phenylalanine, Histidine | mdpi.com |

| Kinases (e.g., RIPK1) | Hydrogen Bonding (hinge region), Hydrophobic Interactions | Amino acid residues in the ATP-binding pocket | nih.gov |

Biochemical Interactions and Pathway Modulation by 3 Amino 2,3 Dihydro 1h Inden 1 Ol and Its Derivatives

Interaction with Phosphodiesterase Enzymes (e.g., Activation of PDE4 long forms)

Phosphodiesterases (PDEs) are crucial enzymes in regulating intracellular signaling. The PDE4 family, in particular, is a key target for therapeutic intervention in inflammatory and pulmonary diseases due to its role in degrading the second messenger cyclic AMP (cAMP). nih.gov

Recent research has identified small-molecule allosteric activators of PDE4 long forms. researchgate.net These activators function by binding to a regulatory domain of the long PDE4 isoforms, a mechanism that can be mimicked by protein kinase A (PKA) phosphorylation. researchgate.netnih.govnih.gov This activation is specific to the long forms of PDE4, as the short forms lack the necessary regulatory UCR1 domain. researchgate.net

One study highlighted a series of N-substituted-2-(3-aryl-1H-1,2,4-triazol-1-yl)acetamide derivatives as activators of PDE4 long forms. researchgate.net While not direct derivatives of 3-amino-2,3-dihydro-1H-inden-1-ol, this research provides a framework for understanding how small molecules can allosterically activate PDE4 long isoforms. The activation of these long forms of PDE4 by such compounds can suppress the effects of elevated cAMP levels, as demonstrated in assays measuring the activity of the cAMP-driven cystic fibrosis transmembrane conductance regulator (CFTR). researchgate.net

Regulation of Intracellular Cyclic AMP (cAMP) Signaling Pathways

The regulation of intracellular cyclic AMP (cAMP) signaling is intrinsically linked to the activity of phosphodiesterase enzymes. By activating PDE4 long forms, compounds can effectively lower intracellular cAMP levels, thereby modulating downstream signaling pathways. researchgate.net

The activation of PDE4 long isoforms by small molecules phenocopies the physiological feedback mechanism mediated by PKA. researchgate.netnih.gov PKA, when activated by cAMP, phosphorylates and activates PDE4 long isoforms, leading to a reduction in cAMP levels and desensitization of the cell to the initial stimulus. nih.govnih.gov

Derivatives of 2-aminoindan (B1194107) have been shown to interact with monoamine transporters, acting as substrate-type monoamine releasers. nih.gov This action can indirectly influence cAMP signaling through the modulation of neurotransmitter levels that act on G-protein coupled receptors, which in turn regulate adenylyl cyclase and cAMP production.

Role as a Metabolite in Biochemical Pathways (e.g., Rasagiline (B1678815) metabolism)

This compound, also known as 3-hydroxy-1-aminoindan, is a metabolite of the anti-Parkinson's drug, rasagiline. nih.gov Rasagiline is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2, which leads to the formation of its major metabolite, (R)-1-aminoindan. wikipedia.orgnih.govdrugbank.com Hydroxylation of rasagiline also produces 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan. nih.gov

Unlike the metabolites of another MAO-B inhibitor, selegiline, which include amphetamine-like substances, the metabolites of rasagiline, including aminoindan, are not associated with such effects and have demonstrated neuroprotective properties in cellular and animal models. wikipedia.orgrasagiline.comresearchgate.net Specifically, (R)-1-aminoindan has been shown to be neuroprotective. rasagiline.comresearchgate.net Studies have indicated that aminoindan can reduce apoptosis-associated proteins and increase anti-apoptotic proteins, with this neuroprotective effect being potentially mediated through the PKC-MAP kinase pathway. rasagiline.comscilit.com

Table 1: Metabolism of Rasagiline

| Parent Compound | Primary Metabolizing Enzyme | Major Metabolite | Other Metabolites |

|---|

Kinase Inhibition Potentials and Associated Mechanisms

Kinase inhibitors are a significant class of therapeutics, particularly in oncology, that target enzymes crucial for cell signaling, proliferation, and survival. nih.govyoutube.com Various molecular scaffolds, including those based on indazole, pyrazole, and indanone, have been explored for their kinase inhibitory potential. nih.govnih.govnih.govbeilstein-journals.org

While direct evidence for this compound as a kinase inhibitor is limited in the provided search results, the broader class of indane and related heterocyclic derivatives shows significant activity in this area. For instance, 3-amino-1H-pyrazole-based compounds have been developed as kinase inhibitors targeting the understudied PCTAIRE family, with some derivatives showing high cellular potency for CDK16. nih.govnih.gov Similarly, 3-aminoindazole derivatives have been identified as potent pan-BCR-ABL inhibitors, including against resistant mutants. nih.gov

The mechanism of kinase inhibition by these small molecules typically involves binding to the ATP-binding site of the kinase, either reversibly or irreversibly, thereby preventing the phosphorylation of substrate proteins. nih.govyoutube.com Some inhibitors can also bind to allosteric sites, inducing a conformational change that inactivates the enzyme. nih.gov Dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, demonstrating another mechanism of anti-cancer activity. nih.gov

Table 2: Examples of Indane-Related Kinase Inhibitors

| Compound Class | Target Kinase Family | Example Compound | Mechanism of Action |

|---|---|---|---|

| 3-Amino-1H-pyrazole derivatives | PCTAIRE family (e.g., CDK16) | 43d | ATP-competitive inhibition |

| 3-Aminoindazole derivatives | BCR-ABL | AKE-72 | ATP-competitive inhibition |

| Dihydro-1H-indene derivatives | Tubulin | 12d | Binds to colchicine site, inhibits polymerization |

Protein Binding and Molecular Recognition Studies

The ability of a molecule to bind to a specific protein target is fundamental to its biological activity. Molecular recognition studies elucidate the forces and structural features that govern these interactions. nih.gov

For derivatives of 1-indanone (B140024) and 1,3-indandione, studies have shown high binding affinities to α-synuclein aggregates, which are implicated in Parkinson's disease. nih.gov These studies highlight the importance of the compound's scaffold and the configuration of conjugated double bonds in determining binding affinity and selectivity. nih.gov

In the context of kinase inhibition, molecular docking studies have been used to understand the binding of inhibitors to their target kinases. For example, a dihydro-1H-indene derivative was shown to occupy the colchicine binding site of tubulin, interacting with specific amino acid residues within the cavity. nih.gov Similarly, the inhibitor IQA was found to bind to the ATP-binding pocket of casein kinase 2, with hydrophobic interactions playing a major role. researchgate.net

The binding of 2-aminoindan derivatives to monoamine transporters and α2-adrenergic receptors has also been characterized, revealing that these compounds can act as substrate-type monoamine releasers with varying selectivity. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Amino 2,3 Dihydro 1h Inden 1 Ol Analogues

Impact of Stereochemistry on Biochemical Activity Profiles

Stereochemistry is a paramount factor in the biochemical activity of 3-amino-2,3-dihydro-1H-inden-1-ol analogues, as the specific three-dimensional arrangement of atoms dictates the molecule's ability to bind effectively to its biological targets. The indane core of these molecules contains at least two chiral centers (at C1 and C3), leading to the possibility of multiple stereoisomers. The relative orientation of the amino and hydroxyl groups (cis or trans) and the absolute configuration (R or S) at each chiral center can dramatically alter potency and selectivity. researchgate.netnih.gov

Research has consistently shown that increasing molecular complexity through the introduction of defined chiral centers can lead to more potent and selective monoamine reuptake inhibitors. researchgate.netresearchgate.net This principle is vividly illustrated in studies of aminoindan derivatives. For instance, in the case of N-propargyl-1-aminoindan (rasagiline), a potent monoamine oxidase B (MAO-B) inhibitor, the activity is highly dependent on stereochemistry. The (R)-(+)-enantiomer is a highly selective and potent inhibitor of MAO-B, whereas its (S)-(-)-enantiomer is significantly less active. researchgate.net This demonstrates that the precise spatial orientation of the propargylamino group relative to the indane ring is crucial for interacting with the enzyme's active site.

Similarly, studies on other structurally related compounds have underscored the profound impact of chirality. For example, investigations into allenic amines as MAO-B inactivators found that (R)-allenes were up to 200-fold more potent than their (S)-allenic counterparts. nih.gov Furthermore, within a series of reversible aralkylamine inhibitors, (R)-1,2,3,4-tetrahydro-1-naphthylamine was found to be 150-fold more potent than its (S)-enantiomer, highlighting the stereoselectivity of the MAO-B active site for the amine's configuration. nih.gov The relative positioning of substituents is also critical; the cis-conformation of 1-amino-2-indanol (B1258337) is frequently utilized as a key building block in the asymmetric synthesis of pharmaceuticals, indicating its value in establishing a specific and biologically active stereochemical arrangement. nih.govuky.edu This high degree of stereoselectivity arises because the binding pockets of targets like monoamine transporters are themselves chiral, creating a specific fit that one stereoisomer can achieve far more effectively than another.

Correlating Systematic Structural Modifications with Observed Biochemical Responses

The systematic modification of the this compound structure allows for a detailed exploration of its structure-activity relationships (SAR). Modifications typically involve altering substituents on the aromatic ring, the amino group, and the hydroxyl group to observe the resulting changes in binding affinity and selectivity for DAT, SERT, and NET.

Modifications to the amine are also a key strategy. For N-substituted analogues, the size and nature of the substituent can modulate activity and selectivity. Small alkyl groups are often well-tolerated, while larger or more complex groups can be used to fine-tune the interaction with the transporter.

The following interactive table presents SAR data for a series of piperidine-based monoamine transporter ligands. While the core structure is different, the data illustrates the guiding principles of how systematic structural modifications on a side chain can be correlated with biochemical responses at DAT, SERT, and NET, a principle that is directly applicable to the rational design of aminoindan analogues. nih.gov The binding affinities are given as Ki (nM), where a lower value indicates higher affinity.

| Compound | R (Substitution) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|---|

| 1 | -CH2CH2Ph | 1.5 | 140 | 45 |

| 2 | -CH2CH2(2-F-Ph) | 1.3 | 20 | 21 |

| 3 | -CH2CH2(3-F-Ph) | 1.1 | 42 | 15 |

| 4 | -CH2CH2(4-F-Ph) | 1.1 | 20 | 15 |

| 5 | -CH2CH2(4-Cl-Ph) | 0.9 | 16 | 12 |

| 6 | -CH2CH2(4-Br-Ph) | 0.8 | 14 | 10 |

| 7 | -CH(CH3)CH2Ph | 0.6 | 1.8 | 110 |

Data adapted from Greiner et al., J. Med. Chem. 2006, as a representative example of SAR at monoamine transporters. nih.gov

This data shows that all compounds have a high affinity for DAT. Introducing a fluorine atom (Compounds 2-4) generally increases affinity for SERT and NET compared to the unsubstituted phenyl (Compound 1). Halogen substitution at the 4-position of the phenyl ring (Compounds 4-6) shows a trend where increasing the size of the halogen (F < Cl < Br) slightly improves affinity at all three transporters. Introducing a methyl group on the carbon adjacent to the phenyl ring (Compound 7) dramatically increases SERT affinity, demonstrating how a small structural change can significantly alter the selectivity profile. nih.gov

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues is built upon the foundational SAR and SPR data gathered from previous studies. The goal is to create new molecules with enhanced potency, selectivity, and desired pharmacokinetic properties. Several key principles guide this process.

First, stereochemical control is essential . As established, biological activity is often confined to a single stereoisomer. researchgate.netnih.gov Therefore, a primary principle in designing new analogues is the use of asymmetric synthesis to produce enantiomerically pure compounds. This avoids the administration of isomeric mixtures where one form may be inactive or contribute to off-target effects. The selection of a cis or trans configuration between the C1-hydroxyl and C3-amino groups is a critical initial design choice.

Second, pharmacophore-based design and quantitative structure-activity relationship (QSAR) modeling are powerful tools. researchgate.net A pharmacophore model identifies the essential 3D arrangement of functional groups (e.g., aromatic ring, hydrogen bond donors/acceptors, charged/ionizable group) required for binding. For the this compound scaffold, the aromatic ring, the basic nitrogen, and the hydroxyl group are key pharmacophoric features. QSAR models build on this by creating mathematical relationships between physicochemical properties of a series of molecules and their biological activity. nih.gov These computational approaches allow chemists to predict the activity of virtual compounds before synthesis, prioritizing those with the highest likelihood of success and providing insights into the steric and electronic requirements of the transporter binding sites. researchgate.net

Third, bioisosteric replacement and substituent modulation are used to fine-tune activity and selectivity. This involves replacing parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetics. For example, substituents on the aromatic ring can be varied to optimize interactions with specific subpockets within the transporter proteins. A designer might introduce electron-withdrawing groups to modulate the electronics of the ring or add lipophilic groups to enhance hydrophobic interactions, thereby tuning the compound's selectivity between DAT, SERT, and NET. nih.gov This approach can yield compounds that are highly selective for one transporter or, conversely, designed as "triple reuptake inhibitors" that act on all three.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-amino-2,3-dihydro-1H-inden-1-ol and resolving its stereoisomers?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation or asymmetric reduction of indenone precursors. For stereoisomer resolution, enzymatic methods using Burkholderia cepacia lipase have proven effective. For example, racemic mixtures can be acylated with vinyl acetate in methyl tert-butyl ether (MTBE), achieving kinetic resolution at 24°C, as demonstrated for structurally similar dihydroindenols . Hydrochloride salts of stereoisomers (e.g., rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride) are characterized via X-ray crystallography and NMR to confirm configuration .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural validation combines 1H/13C NMR for stereochemical analysis (e.g., NOE experiments via DPFGSE-NOE sequences to confirm spatial proximity of protons) and single-crystal X-ray diffraction (using SHELX software for refinement). For instance, ORTEP-III graphical interfaces are employed to visualize thermal ellipsoids and validate bond angles/distances .

Q. What safety protocols are critical when handling amino-substituted dihydroindenols?

- Methodological Answer : Mandatory precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conducting reactions in fume hoods or gloveboxes to mitigate inhalation risks.

- Segregation of waste into halogenated/non-halogenated categories for professional disposal .

Advanced Research Questions

Q. How can enzymatic resolution address challenges in obtaining enantiopure this compound?

- Methodological Answer : Burkholderia cepacia lipase catalyzes enantioselective acylation of racemic mixtures. For example, in MTBE with vinyl acetate, the enzyme preferentially acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. Monitoring conversion via TLC/NMR ensures ~50% conversion for optimal separation, achieving >99% enantiomeric excess (ee) in some cases .

Q. What computational approaches predict the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO energies, molecular electrostatic potentials (MEP), and Fukui indices. These predict reactivity sites (e.g., nucleophilic amino groups) and global descriptors like electrophilicity (ω) and chemical hardness (η) . Mulliken charges further elucidate electron distribution in stereoisomers .

Q. How do palladium-catalyzed cascades enable diastereoselective synthesis of dihydroindenol derivatives?

- Methodological Answer : Palladium(0) catalysts promote hydration-olefin insertion cascades. For example, alkynyl precursors undergo nucleopalladation, followed by regioselective hydration and intramolecular Michael addition. This 100% atom-economical process yields cis-2,3-disubstituted dihydroindenones with >95% diastereoselectivity .

Q. How can contradictions in stereochemical assignments of dihydroindenols be resolved?

- Methodological Answer : Discrepancies arise from overlapping NMR signals or ambiguous NOE correlations. A multi-technique approach is essential:

- X-ray crystallography (via SHELXL refinement) provides unambiguous absolute configurations .

- Dynamic NMR at variable temperatures resolves atropisomerism in sterically hindered derivatives .

- Enzymatic resolution cross-validates enantiopurity against synthetic routes .

Q. What comparative insights exist between halogenated and amino-substituted dihydroindenols?

- Methodological Answer : Halogenation (e.g., 5-bromo or 4-fluoro derivatives) alters electronic properties and bioactivity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.